molecular formula C32H42Br2N10O5 B1260615 Eusynstyelamide

Eusynstyelamide

Numéro de catalogue: B1260615
Poids moléculaire: 806.5 g/mol
Clé InChI: WZUZGLZZNWYREM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Eusynstyelamide B is a potent bis-indole alkaloid of marine origin, isolated from ascidians such as Didemnum candidum . This compound exhibits significant cytotoxic activity and is a valuable tool for investigating novel anti-cancer therapeutics . Its primary characterized mechanism of action is the inhibition of topoisomerase II, functioning as a non-intercalating poison that stabilizes the DNA cleavage complex . This action leads to the accumulation of DNA double-strand breaks, activation of the DNA damage response, and a subsequent strong cell cycle arrest at the G2/M phase . In cellular models, such as MDA-MB-231 breast cancer cells, this compound B demonstrates an IC50 of approximately 5 µM and has been shown to induce apoptosis following prolonged treatment . These properties make it an attractive candidate for further mechanistic studies in oncology research, particularly in the exploration of DNA damage and cell cycle checkpoint pathways. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Propriétés

Formule moléculaire

C32H42Br2N10O5

Poids moléculaire

806.5 g/mol

Nom IUPAC

3-(6-bromo-1H-indol-3-yl)-2-[(6-bromo-1H-indol-3-yl)methyl]-N,N'-bis[4-(diaminomethylideneamino)butyl]-2,4,4-trihydroxypentanediamide

InChI

InChI=1S/C32H42Br2N10O5/c33-19-5-7-21-18(16-43-24(21)13-19)15-31(47,27(45)39-9-1-3-11-41-29(35)36)26(23-17-44-25-14-20(34)6-8-22(23)25)32(48,49)28(46)40-10-2-4-12-42-30(37)38/h5-8,13-14,16-17,26,43-44,47-49H,1-4,9-12,15H2,(H,39,45)(H,40,46)(H4,35,36,41)(H4,37,38,42)

Clé InChI

WZUZGLZZNWYREM-UHFFFAOYSA-N

SMILES canonique

C1=CC2=C(C=C1Br)NC=C2CC(C(C3=CNC4=C3C=CC(=C4)Br)C(C(=O)NCCCCN=C(N)N)(O)O)(C(=O)NCCCCN=C(N)N)O

Synonymes

eusynstyelamide

Origine du produit

United States

Applications De Recherche Scientifique

Case Studies

  • Breast Cancer : In vitro studies demonstrated that treatment with eusynstyelamide B led to a significant reduction in cell viability and induced apoptosis in MDA-MB-231 cells after 72 hours of exposure. The compound was shown to activate pathways associated with DNA damage response, highlighting its potential as a therapeutic agent against chemoresistant breast cancer .
  • Prostate Cancer : Similar effects were observed in LNCaP prostate cancer cells, where this compound B inhibited cell proliferation and induced G2/M arrest without causing typical signs of cell death, suggesting a cytostatic effect rather than purely cytotoxic .

Experimental Approaches

To evaluate the cytotoxic effects of this compound B, researchers utilized various assays:

  • Real-Time Cell Analyzer (RTCA) : This method provided time-dependent cell response profiles, allowing for the observation of changes in growth rates and morphology following treatment with this compound B .
  • Flow Cytometry : Used to assess cell cycle distribution and apoptosis markers such as cleaved PARP, confirming the induction of programmed cell death .

Comparative Analysis of Cytotoxic Compounds

CompoundIC50 (µM)Target Cell LineMechanism of Action
This compound B5MDA-MB-231Topoisomerase II poison
Doxorubicin1MDA-MB-231Intercalates DNA; topoisomerase II inhibitor
Etoposide25VariousTopoisomerase II inhibitor

Comparaison Avec Des Composés Similaires

Table 1: Key Compounds Compared to Eusynstyelamide B

Compound Source Key Bioactivities IC50 / Activity Mechanism/Target
This compound B Eusynstyela latericius - Antiproliferation in breast/prostate cancer
- nNOS inhibition
5 µM (MDA-MB-231) Topoisomerase II poison
This compound A Eusynstyela latericius - nNOS inhibition
- Mild antibacterial activity
41.7 µM (nNOS) Neuronal nitric oxide synthase
This compound D Arctic bryozoan Tegella - Weak cytotoxicity in melanoma (A-2058)
- Antibacterial
57 µM (A-2058) Undefined
Ent-eusynstyelamide B Bryozoan Tegella - Antibacterial (vs. S. aureus) MIC = 6.25 µg/mL Membrane disruption?
Anchinopeptolide D Synthetic/Marine-derived - Cytotoxicity (mechanism undefined) N/A Equilibrates under basic conditions
Ecteinascidin-743 Tunicate Ecteinascidia - DNA alkylation
- FDA-approved for sarcoma
Sub-nM range DNA minor groove binder
Goniothalamin Plant Goniothalamus - ROS-mediated apoptosis ~10 µM (various cancers) Mitochondrial disruption

Mechanistic Differentiation

Topoisomerase II Poisoning vs. DNA Intercalation: Unlike ecteinascidin-743 (a DNA alkylator), EB traps topoisomerase II-DNA complexes without intercalation, reducing off-target genotoxicity .

Selectivity in Cell Cycle Arrest: EB induces G2/M arrest in both breast and prostate cancers, whereas anchinopeptolide D and this compound D lack comparable potency or specificity .

Enzymatic Inhibition: EB and this compound A inhibit neuronal nitric oxide synthase (nNOS), but EB’s IC50 (4.3 µM) is 10-fold lower than this compound A (41.7 µM), highlighting its superior efficacy .

Bioactivity Spectrum

  • Antibacterial Activity : Eusynstyelamides A and B inhibit Staphylococcus aureus (IC50 5.6–6.5 mM), but ent-eusynstyelamide B shows stronger potency (MIC = 6.25 µg/mL) .
  • Anticancer Selectivity: EB is cytotoxic at low micromolar concentrations, while eusynstyelamides D and E exhibit weak activity (IC50 >50 µM) in melanoma and colon cancers .

Méthodes De Préparation

Synthetic Preparation of Eusynstyelamide A

Starting Materials and Initial Steps

The total synthesis of (±)-eusynstyelamide A was first achieved in 2010 through a six-step sequence starting from 6-bromoindole, methyl glycidate, and Boc-protected agmatine. The initial step involved a Friedel-Crafts alkylation of 6-bromoindole with methyl glycidate under acidic conditions to form a key α-hydroxy ketone intermediate. This intermediate was subsequently oxidized to an α-ketoamide using Dess-Martin periodinane, achieving a 78% yield over two steps.

Table 1: Synthetic Route for (±)-Eusynstyelamide A
Step Reaction Reagents/Conditions Yield (%)
1 Friedel-Crafts alkylation H2SO4, CH2Cl2, 0°C to RT 85
2 Oxidation Dess-Martin periodinane, DCM 92
3 Aldol dimerization NaOH (0.1 M), N2 atmosphere 65
4 Boc deprotection TFA/CH2Cl2 (1:1), RT 90

Key Aldol Dimerization Reaction

The critical step in the synthesis was the NaOH-catalyzed aldol dimerization of the α-ketoamide intermediate. Under rigorously anaerobic conditions, this reaction proceeded efficiently to form the dimeric core structure of this compound A. Oxygen exclusion was crucial, as trace oxygen led to side reactions and reduced yields (≤20% in aerobic conditions vs. 65% under N2). The product, Boc-protected this compound A, was isolated via flash chromatography (hexane/EtOAc gradient).

Final Deprotection and Purification

Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane yielded (±)-eusynstyelamide A with 90% efficiency. Final purification by preparative HPLC provided the compound in 13% overall yield, matching the spectral data (1H NMR, 13C NMR) of the naturally isolated product.

Isolation and Characterization of this compound B

Extraction from Marine Ascidians

This compound B (EB) was isolated from the ascidian Didemnum candidum using a sequential extraction protocol. The organism was lyophilized and extracted with n-hexane, CH2Cl2:MeOH (4:1), and MeOH. The CH2Cl2/MeOH extract was concentrated and subjected to bioassay-guided fractionation.

Bioassay-Guided Fractionation

Active fractions were identified using real-time cell analysis (RTCA) in MDA-MB-231 breast cancer cells. The crude extract was fractionated via C18 HPLC with a gradient of MeOH/H2O (0.1% TFA), yielding 60 fractions. Fractions 40–41 contained EB, as confirmed by RTCA cytotoxicity profiles and NMR analysis.

Table 2: Isolation Protocol for this compound B
Step Method Conditions Yield (mg)
1 Solvent extraction CH2Cl2:MeOH (4:1), RT 1.2 g
2 HPLC fractionation C18 column, MeOH/H2O + 0.1% TFA 3.5 mg

Structural Elucidation

The structure of EB was determined using 1D/2D NMR, mass spectrometry, and comparison to literature data. Key signals included indole NH protons at δ 10.8 ppm and a singlet for the central methylene group at δ 4.2 ppm. The bis-TFA salt form was confirmed via high-resolution ESI-MS ([M+H]+ m/z 587.2).

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Synthetic route (A): The six-step synthesis of this compound A offers reproducibility (13% overall yield) but requires stringent oxygen control.
  • Isolation (B): EB isolation yields 0.035% dry weight from ascidians, making it impractical for large-scale production.

Structural Complexity

Both methods face challenges due to the dimeric bis-indole scaffold. Synthetic routes must control stereochemistry, while isolation requires differentiating EB from structurally similar alkaloids.

Challenges in this compound Synthesis

Oxygen Sensitivity

The aldol dimerization step in this compound A synthesis is highly oxygen-sensitive, necessitating Schlenk techniques or glovebox use.

Chiral Resolution

Current syntheses yield racemic mixtures. Enantioselective routes for this compound A remain unexplored, limiting pharmacological studies.

Q & A

Q. What methodological approaches are critical for confirming the structural identity of Eusynstyelamide A, and how do spectral analyses resolve discrepancies in reported data?

To confirm this compound A’s structure, researchers must synthesize the compound and compare its NMR (¹H and ¹³C) and mass spectrometry data with natural isolates. For example, discrepancies between this compound A (1) and the originally reported structure (4) from E. misakiensis were resolved by matching spectral data, revealing that structure 4 was misassigned and should be reclassified as 1 . Controlled synthesis under oxygen-free conditions (to avoid autoxidation of intermediates) and stereochemical validation via CD and IR spectroscopy are essential steps .

Q. How can researchers design experiments to assess the bioactivity of this compound derivatives against neuronal nitric oxide synthase (nNOS)?

Bioactivity assays should include dose-response studies using purified nNOS enzyme, measuring IC₅₀ values (e.g., 41.7 µM for this compound A). Parallel cytotoxicity assays (e.g., against MCF-7, SF-268, and H-460 cell lines) ensure specificity. Researchers must standardize enzyme activity protocols, account for solvent effects (e.g., DMSO concentration), and validate results with positive controls like L-NMMA .

Advanced Research Questions

Q. What experimental strategies mitigate challenges in synthesizing this compound A, such as oxygen sensitivity during aldol condensation?

The NaOH-catalyzed aldol condensation of α-ketoamide intermediates requires strict oxygen exclusion to prevent autoxidation, which generates peroxides and degrades product yield. Implementing Schlenk-line techniques, degassing solvents (e.g., THF), and using inert atmospheres (N₂/Ar) are critical. Post-reaction analysis via LC-MS and ¹H NMR monitors purity, as autoxidation products (e.g., MO₂+ peaks in mass spectra) indicate compromised reactions .

Q. How should researchers address contradictions in reported biological activities of this compound B across different cell lines?

this compound B exhibits cell-type-specific effects: it induces G2/M arrest in MDA-MB-231 cells (IC₅₀ = 5 µM) but shows no toxicity in other tumor lines. To resolve contradictions, researchers should:

  • Replicate assays under standardized conditions (e.g., cell passage number, media composition).
  • Perform mechanistic studies (e.g., flow cytometry for cell cycle analysis, Annexin V assays for apoptosis).
  • Validate target engagement via siRNA knockdown of nNOS or related pathways .

Q. What analytical frameworks are recommended for interpreting conflicting data on this compound’s equilibrium between keto and enol forms?

Solvent-dependent equilibria (e.g., keto dominance in CD₃OD vs. enol in CDCl₃) require multi-solvent NMR studies. Hydrogen-bonding interactions (e.g., between keto and amide NH groups) stabilize specific tautomers. Computational modeling (DFT) and variable-temperature NMR can quantify energy barriers for interconversion. Researchers must document solvent history, as trace water or oxygen alters equilibria .

Q. How can meta-analytical approaches improve the reproducibility of this compound’s synthetic protocols?

Reproducibility requires:

  • Detailed supplementary materials (e.g., exact reagent grades, reaction timelines).
  • Reporting failed attempts (e.g., oxygen-contaminated reactions yielding peroxides).
  • Independent validation by a second lab using the same protocols. Journals should enforce standardized reporting guidelines, as outlined in Beilstein Journal of Organic Chemistry’s author instructions .

Methodological Guidance

  • For structural elucidation : Combine synthetic chemistry with advanced spectroscopy (e.g., NOESY for stereochemistry) .
  • For bioassays : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to confirm activity .
  • For data interpretation : Apply statistical tools (e.g., error bars, t-tests) and address outliers through iterative hypothesis testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eusynstyelamide
Reactant of Route 2
Eusynstyelamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.